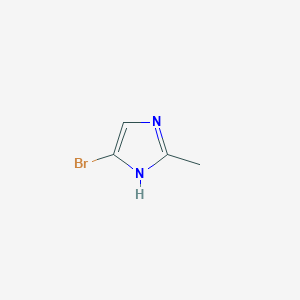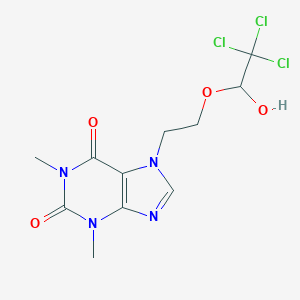
4-Bromo-2-methyl-1H-imidazole
Übersicht
Beschreibung
The compound 4-Bromo-2-methyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Several methods have been developed for the synthesis of imidazole derivatives. A Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogen sulfate, has been utilized as an efficient and reusable catalyst for the one-pot synthesis of substituted imidazoles under solvent-free conditions, yielding excellent results . Another approach involves a one-pot, four-component synthesis using 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate, which affords functionalized imidazoles in good to excellent yields . Additionally, a catalyst-free one-pot methodology using 1-butyl-3-methylimidazolium bromide as a neutral reaction media has been described, successfully applying a broad range of aldehydes and primary amines .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often studied using various analytical techniques. For instance, a new imidazole derivative was characterized by IR, Mass, NMR, X-ray diffraction, and elemental analysis. Hirshfeld surface analysis and DFT calculations were performed to understand the intercontacts in the crystal structure and the stability and charge transfer within the compound . Crystal structure analysis has also been carried out on various bromoimidazole complexes to identify the positions of bromine substitution .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. Bromination reactions have been studied, revealing the properties and reactivity of bromoimidazole complexes . Hydrolysis and isomerization reactions have also been observed, with detailed kinetic studies providing insights into the reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structure of certain derivatives is stabilized by intermolecular hydrogen bonds, and molecular modeling has shown that intramolecular hydrogen bonding can stabilize the molecule in the gas phase . The synthesis and characterization of 1-(2,6-Dimethyl-4-bromophenyl)imidazole have been reported, with the structure confirmed by NMR . A cost-effective and scalable synthesis method has been established for 4-bromo-1,2-dimethyl-1H-imidazole, highlighting the importance of selecting appropriate starting materials and reaction conditions . Structural studies have also been conducted on substituted imidazoles, revealing the influence of different substituents on the solid-state geometries .
Wissenschaftliche Forschungsanwendungen
Synthesis of Marine Alkaloids : The 4-position of the 1-methyl-1H-imidazole ring, similar to 4-Bromo-2-methyl-1H-imidazole, is a target for lithiation, which is useful in synthesizing biologically interesting marine alkaloids, like pyronaamidine (Ohta et al., 1994).
Sandmeyer Type Reactions : A Sandmeyer type reaction involving the conversion of 2-mercapto-1-methyl-imidazoline to 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide highlights the potential of similar bromo-imidazoles in organic synthesis (Lobana, Sultana, & Butcher, 2011).
Cytotoxicity Against Tumor Cells : The synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles, which includes derivatives similar to 4-Bromo-2-methyl-1H-imidazole, shows high cytotoxicity against human tumor cell lines, indicating potential applications in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Palladium-Catalyzed Arylation Reactions : The efficient and practical synthesis of arylated 1H-imidazoles, including compounds similar to 4-Bromo-2-methyl-1H-imidazole, is achieved via palladium-catalyzed arylation reactions. This process is significant for the development of complex organic molecules (Bellina, Cauteruccio, & Rossi, 2007).
Vapor Pressure Measurement for Imidazoles : Research on the thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, which may include derivatives like 4-Bromo-2-methyl-1H-imidazole, has been conducted to understand their vapor pressures and vaporization enthalpies, relevant in material science applications (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Antimycotic Properties : Imidazole compounds, structurally related to 4-Bromo-2-methyl-1H-imidazole, have been synthesized and shown to possess significant antimycotic properties, useful in pharmaceutical research (Heeres & Van Cutsem, 1981).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZLUYWLINBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378322 | |
| Record name | 4-Bromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1H-imidazole | |
CAS RN |
16265-11-5 | |
| Record name | 5-Bromo-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
